1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone SMILES notation
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone SMILES notation
An In-Depth Technical Guide to 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone. This document provides not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile heterocyclic building block.
Introduction and Strategic Importance
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone (CAS No. 170302-87-1) is a substituted piperidine derivative that holds significant value as a synthetic intermediate in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently found in FDA-approved drugs and biologically active compounds, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations[1][2].
This particular molecule is distinguished by two key functional groups attached to the piperidine core: an N-acetyl group and a C-3 substituted hydroxymethyl group. The N-acetyl group modifies the basicity of the piperidine nitrogen, converting it into a neutral amide, which can influence solubility, membrane permeability, and metabolic stability. The primary alcohol of the hydroxymethyl group provides a reactive handle for a wide array of subsequent chemical transformations, making it an ideal starting point for the synthesis of more complex molecules and chemical libraries.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(N1CC(CO)CCC1)=O[3].
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key identifiers and properties of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone | - |
| CAS Number | 170302-87-1 | [3] |
| Molecular Formula | C8H15NO2 | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| SMILES | CC(N1CC(CO)CCC1)=O | [3] |
| Appearance | Typically an off-white to yellowish solid or oil | General Knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is the N-acetylation of its corresponding secondary amine precursor, 3-piperidinemethanol.
Synthetic Pathway Overview
The core transformation involves the formation of an amide bond between the secondary amine of the piperidine ring and an acetylating agent. This reaction is typically high-yielding and straightforward.
Caption: General synthetic scheme for N-acetylation of 3-piperidinemethanol.
Causality Behind Experimental Choices
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Starting Material: 3-Piperidinemethanol (CAS: 4606-65-9) is a commercially available and relatively inexpensive building block. It provides the necessary piperidine core and the hydroxymethyl functional group.
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Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. While both are effective, acetic anhydride's byproduct is acetic acid, which is less corrosive and easier to handle and remove than the hydrochloric acid generated from acetyl chloride.
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Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic acetylating agent.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are relatively inert, have good solvating power for the reactants, and are easy to remove post-reaction due to their low boiling points.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process checks, ensuring reaction completion and product purity.
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-piperidinemethanol (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the resulting solution to 0°C using an ice-water bath.
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Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes. The excess base ensures complete neutralization of the acid byproduct.
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Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Rationale: A slow, dropwise addition is critical to control the reaction exotherm and prevent side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting material spot (visualized with ninhydrin stain) and the appearance of a new, less polar product spot indicates completion.
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Workup & Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and base. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers. Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification (If Necessary): If TLC indicates impurities, purify the crude product via flash column chromatography on silica gel to obtain the final, pure 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. While specific spectral data for this exact molecule requires experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds like 1-acetylpiperidine[4].
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.1 ppm (3H) for the acetyl methyl protons. - A series of multiplets between 1.2-4.5 ppm corresponding to the piperidine ring protons and the methylene protons of the hydroxymethyl group. - A broad singlet for the hydroxyl proton (-OH), which is D2O exchangeable. |
| ¹³C NMR | - A signal around 169-171 ppm for the amide carbonyl carbon. - A signal around 21-22 ppm for the acetyl methyl carbon. - Signals in the range of 25-65 ppm for the piperidine ring carbons and the hydroxymethyl carbon. |
| FT-IR | - A strong C=O stretch for the amide at ~1630-1650 cm⁻¹. - A broad O-H stretch at ~3300-3500 cm⁻¹. - C-H stretching vibrations around 2850-2950 cm⁻¹. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 158.11. |
Applications in Research and Drug Development
The utility of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone lies in its capacity as a versatile scaffold for further chemical elaboration. The primary alcohol is a key functional handle for diversification.
Derivatization Pathways
The hydroxymethyl group can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse library of compounds for screening.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 170302-87-1|1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
